molecular formula C18H36N4O11.H2O4S<br>C18H38N4O15S B014929 Kanamycin acid sulfate CAS No. 64013-70-3

Kanamycin acid sulfate

Cat. No.: B014929
CAS No.: 64013-70-3
M. Wt: 582.6 g/mol
InChI Key: OOYGSFOGFJDDHP-KMCOLRRFSA-N
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Description

Kanamycin sulfate is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is widely used to treat a variety of bacterial infections, particularly those caused by Gram-negative bacteria. The compound works by inhibiting protein synthesis in bacteria, making it a crucial tool in both clinical and research settings .

Mechanism of Action

Target of Action

Kanamycin acid sulfate primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, which is vital for bacterial growth and survival .

Mode of Action

this compound interacts with its targets by irreversibly binding to specific 30S-subunit proteins and 16S rRNA . Specifically, it binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . This interaction interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit . As a result, it causes misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth .

Biochemical Pathways

The biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, it disrupts the normal reading of mRNA, leading to the production of faulty or non-existent proteins . This disruption in the protein synthesis pathway hinders the growth and survival of the bacteria .

Pharmacokinetics

Its bioavailability is very low after oral delivery . The major route of elimination is glomerular filtration, and it undergoes some tubular reabsorption . The elimination half-life is approximately 2 hours and 30 minutes . It is excreted in urine as an unchanged drug .

Result of Action

The result of this compound’s action is the inhibition of protein synthesis in bacteria, leading to the production of faulty or non-existent proteins . This disruption in protein synthesis hinders the growth and survival of the bacteria, effectively treating the bacterial infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the antibiotic . Additionally, the presence of aminoglycoside-modifying enzymes in the environment can alter this antibiotic, preventing its interaction with ribosomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kanamycin sulfate is typically produced through fermentation processes involving Streptomyces kanamyceticus. The bacterium is cultured in a nutrient-rich medium, where it produces kanamycin. The antibiotic is then extracted and purified through a series of chemical processes, including precipitation and crystallization .

Industrial Production Methods: In industrial settings, large-scale fermentation is employed. The process involves optimizing the growth conditions of Streptomyces kanamyceticus to maximize yield. After fermentation, the broth is subjected to filtration, and kanamycin is isolated using solvent extraction and ion-exchange chromatography. The final product is obtained by converting kanamycin to its sulfate form, which enhances its solubility and stability .

Chemical Reactions Analysis

Types of Reactions: Kanamycin sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed: The major products formed from these reactions include various kanamycin derivatives, which are often studied for their potential as new antibiotics with improved properties.

Scientific Research Applications

Kanamycin sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a standard antibiotic in various chemical assays to test the efficacy of new antimicrobial agents.

    Biology: Employed in molecular biology for the selection of genetically modified organisms that carry kanamycin resistance genes.

    Medicine: Used to treat severe bacterial infections, particularly those resistant to other antibiotics. It is also used in combination therapy for tuberculosis.

    Industry: Utilized in the production of genetically modified crops, where it serves as a selection marker for plants that have been successfully transformed with desired traits.

Comparison with Similar Compounds

    Gentamicin: Another aminoglycoside with a broader spectrum of activity but higher nephrotoxicity.

    Tobramycin: Similar to kanamycin but more effective against Pseudomonas aeruginosa.

    Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.

Kanamycin sulfate remains a vital antibiotic in both clinical and research settings due to its effectiveness and relatively low toxicity profile.

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYGSFOGFJDDHP-KMCOLRRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N4O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94108-19-7, 94237-36-2
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94108-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt)
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DSSTOX Substance ID

DTXSID1047524
Record name Kanamycin A sulfate
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Molecular Weight

582.6 g/mol
Source PubChem
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CAS No.

3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?)
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Record name Kanamycin disulfate
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Record name Kanamycin sulfate
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Record name Kanamycin A sulfate
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Record name Kanamycin sulfate [USP:JAN]
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Record name KANAMYCIN A SULFATE
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